1,4-Diacetoxy-2-butyne chemical properties and reactivity
1,4-Diacetoxy-2-butyne chemical properties and reactivity
An In-Depth Technical Guide to 1,4-Diacetoxy-2-butyne: Properties, Reactivity, and Synthetic Applications
Introduction
1,4-Diacetoxy-2-butyne is a symmetrical, bifunctional organic compound that serves as a versatile C4 building block in synthetic chemistry.[1][2] Structurally, it features a central carbon-carbon triple bond flanked by two methylene groups, each bearing an acetate ester functionality.[1][3] This arrangement of an electrophilic alkyne and two propargylic leaving groups imparts a rich and diverse reactivity profile. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of 1,4-diacetoxy-2-butyne, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development.
Part 1: Physicochemical and Spectroscopic Profile
The physical and chemical properties of 1,4-diacetoxy-2-butyne are fundamental to its handling, storage, and application in synthesis. The compound presents as a white or colorless to brown solid or liquid, depending on purity and ambient temperature, with a melting point around 23-28 °C.[1][2]
Physicochemical Data
The key quantitative data for 1,4-diacetoxy-2-butyne are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₄ | [1][3] |
| Molecular Weight | 170.16 g/mol | [3][4] |
| CAS Number | 1573-17-7 | [1][4][5] |
| Appearance | White or colorless to Brown powder, lump, or clear liquid | [2][5] |
| Melting Point | 28 °C | [1] |
| Density | 1.126 g/mL | [1] |
| Refractive Index (n_D_²⁰) | 1.454 | [1] |
| SMILES | CC(=O)OCC#CCOC(=O)C | [1][3] |
| InChIKey | TVIMIQVBDDNCCR-UHFFFAOYSA-N | [1][3][4] |
Spectroscopic Characteristics
The structure of 1,4-diacetoxy-2-butyne can be unequivocally confirmed through standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): Due to the molecule's symmetry, the proton NMR spectrum is simple. It is expected to show two singlets:
-
A singlet around δ 4.7 ppm corresponding to the four propargylic protons (-CH ₂-).
-
A singlet around δ 2.1 ppm corresponding to the six methyl protons of the two acetate groups (-C(=O)CH ₃).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will exhibit four distinct signals:
-
A signal for the carbonyl carbon of the acetate group (~170 ppm).
-
A signal for the alkyne carbons (~80 ppm). Due to symmetry, the two alkyne carbons are equivalent.
-
A signal for the methylene carbons (-C H₂-) (~52 ppm).
-
A signal for the methyl carbons of the acetate groups (~21 ppm).
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.[4]
-
A strong, sharp absorption band around 1740 cm⁻¹ indicates the C=O stretching of the ester groups.
-
A sharp, weak absorption for the internal alkyne C≡C stretch may be observed around 2250 cm⁻¹, although it can be absent due to the symmetry of the molecule.
-
Strong C-O stretching bands for the ester linkage will appear in the 1200-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z = 170.16.[4] Common fragmentation patterns would include the loss of acetoxy radicals (•OCOCH₃) or ketene (CH₂=C=O).
Part 2: Synthesis and Handling
Synthesis Protocol: Esterification of 2-Butyne-1,4-diol
1,4-Diacetoxy-2-butyne is readily prepared by the di-acetylation of its corresponding diol, 2-butyne-1,4-diol. The choice of acetylating agent and catalyst/base is critical for achieving high yield and purity. The following protocol utilizes acetic anhydride with pyridine, which acts as both a catalyst and a scavenger for the acetic acid byproduct.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-butyne-1,4-diol (0.1 mol, 8.61 g).
-
Solvent and Base Addition: Dissolve the diol in 100 mL of dichloromethane (DCM). To this solution, add pyridine (0.25 mol, 20.2 mL) dropwise while stirring in an ice bath to control the initial exotherm.
-
Reagent Addition: While maintaining the temperature at 0 °C, add acetic anhydride (0.22 mol, 20.7 mL) to the reaction mixture dropwise over 30 minutes.
-
Causality: The slow addition of acetic anhydride to the cooled solution is crucial to manage the exothermic reaction and prevent the formation of side products. Pyridine catalyzes the acetylation and neutralizes the acetic acid formed, driving the equilibrium towards the product.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL) to remove excess acetic acid, and finally with brine (1 x 50 mL).
-
Self-Validation: Each wash is a critical purification step. The acidic wash removes the basic pyridine, and the basic wash removes acidic impurities. Successful neutralization can be checked with pH paper.
-
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,4-diacetoxy-2-butyne.
Workflow for Synthesis of 1,4-Diacetoxy-2-butyne
Caption: Synthesis workflow for 1,4-diacetoxy-2-butyne.
Safe Handling and Storage
While specific toxicity data for 1,4-diacetoxy-2-butyne is limited, related compounds like cis-1,4-diacetoxy-2-butene are known to cause skin irritation.[6][7][8] Standard laboratory safety practices should be employed.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Engineering Controls: Work in a well-ventilated fume hood.[9]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.[5]
Part 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 1,4-diacetoxy-2-butyne is governed by its two primary functional groups: the internal alkyne and the two propargylic acetate esters. The electron-withdrawing nature of the acetoxy groups renders the alkyne electron-deficient (electrophilic), while the acetate moieties can function as effective leaving groups in nucleophilic substitution reactions.
A. Reactions at the Alkyne Core
The carbon-carbon triple bond is susceptible to a range of addition reactions.
1. Catalytic Hydrogenation: The reduction of the alkyne can be controlled to produce either the corresponding cis-alkene or the fully saturated alkane.
-
To cis-Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), results in the syn-addition of one equivalent of hydrogen to yield cis-1,4-diacetoxy-2-butene. The catalyst is specifically designed to be unreactive towards the resulting alkene, preventing over-reduction.
-
To Alkane: Complete reduction to 1,4-diacetoxybutane is achieved using a more active catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[10]
2. Cycloaddition Reactions: As an electron-deficient alkyne, 1,4-diacetoxy-2-butyne is an excellent dienophile for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction.[11][12] It reacts with conjugated dienes (e.g., furan, cyclopentadiene) to form six-membered ring adducts, which are valuable intermediates for complex molecule synthesis.[13]
-
Mechanistic Insight: The reaction proceeds via a concerted, cyclic transition state. The electron-withdrawing substituents on the dienophile and electron-donating groups on the diene accelerate the reaction.[11] This transformation is highly stereospecific and provides a powerful method for constructing polycyclic systems.
[4+2] Cycloaddition Mechanism
Caption: Mechanism of a [4+2] Diels-Alder cycloaddition.
B. Nucleophilic Substitution Reactions
The methylene carbons adjacent to the alkyne are activated towards nucleophilic attack, with the acetate groups serving as competent leaving groups. This allows 1,4-diacetoxy-2-butyne to act as a bifunctional electrophile.
1. Reaction with Heteroatomic Nucleophiles: Strong nucleophiles like amines, thiols, and alkoxides can displace one or both acetate groups via an S_N_2 mechanism.[14][15] The reaction with diamines, for example, provides a direct route to nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[16]
Experimental Protocol: Synthesis of a 1,4-Diazepane Derivative
This protocol describes the synthesis of a seven-membered diazepane ring, a privileged structure in pharmaceuticals, via a double nucleophilic substitution.
-
Reaction Setup: In a nitrogen-flushed flask, dissolve N,N'-dibenzyl-1,3-propanediamine (1.0 mmol) in 10 mL of anhydrous Dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.5 mmol) to the solution. This base is mild and facilitates the reaction without promoting significant side reactions.
-
Electrophile Addition: Add a solution of 1,4-diacetoxy-2-butyne (1.1 mmol) in 2 mL of DMF to the mixture.
-
Causality: Using a slight excess of the electrophile ensures complete consumption of the more valuable diamine. DMF is an excellent polar aprotic solvent for S_N_2 reactions, effectively solvating the cation of the base while leaving the nucleophile reactive.
-
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the desired diazepane.
Workflow for Nucleophilic Substitution
Caption: Workflow for synthesis of a diazepane derivative.
Part 4: Synthetic Applications
The dual reactivity of 1,4-diacetoxy-2-butyne makes it a powerful intermediate for constructing complex molecular architectures.
-
Heterocycle Synthesis: As demonstrated, it is a precursor to nitrogen-containing rings like diazepanes and piperazines.[16] Cycloaddition reactions provide access to oxygenated heterocycles and carbocycles.
-
Tandem Reactions: The product of a nucleophilic substitution can be designed to undergo a subsequent intramolecular reaction. For example, after substitution, the alkyne can participate in a cyclization, leading to rapid increases in molecular complexity from a simple starting material.
-
Precursor to Bioactive Molecules: The butyne backbone can be incorporated into larger molecules of pharmaceutical interest. The related compound, 1,4-diacetoxy-2-butene, is a known intermediate in the synthesis of Vitamin A, highlighting the industrial relevance of this class of C4 building blocks.[17]
-
Materials Science: Bifunctional molecules like this are potential monomers for polymerization or building blocks for functional materials.
Conclusion
1,4-Diacetoxy-2-butyne is a highly valuable and versatile reagent in modern organic synthesis. Its well-defined physicochemical properties and predictable, dual-mode reactivity—encompassing both alkyne additions and nucleophilic substitutions—provide chemists with a reliable tool for the construction of diverse and complex molecules. From fundamental cycloadditions to the synthesis of medicinally relevant heterocycles, this C4 building block offers a straightforward entry point to a wide range of chemical structures, underscoring its importance for researchers in both academic and industrial settings.
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